molecular formula C21H12ClN3O2 B2472445 (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 620584-14-7

(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No.: B2472445
CAS No.: 620584-14-7
M. Wt: 373.8
InChI Key: PCPWCIWIFXFCFW-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H12ClN3O2 and its molecular weight is 373.8. The purity is usually 95%.
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Scientific Research Applications

Organic Solar Cells

  • Application : A related compound, 2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile, has been synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. This highlights the potential use of similar compounds in renewable energy applications.
  • Reference : (Kazici et al., 2016).

Cytotoxic Agents in Cancer Research

  • Application : A study synthesized a series of compounds, including one closely related to the query compound, to investigate their cytotoxicity against cancer cell lines. This indicates the potential application of such compounds in cancer treatment research.
  • Reference : (Tarleton et al., 2013).

Heterocyclic Compound Synthesis

  • Application : Interaction of related compounds with dihalobenzaldehydes has been studied, leading to the formation of various heterocyclic compounds. This application is significant in developing new pharmaceuticals and materials.
  • Reference : (Khilya et al., 2004).

Antimicrobial Agents

  • Application : Research on similar compounds has shown potential antimicrobial properties, suggesting the use of such compounds in developing new antimicrobial agents.
  • Reference : (Desai et al., 2007).

Synthesis of Fused Heterocycles

  • Application : The compound's structural components have been involved in the regioselective synthesis of fused heterocycles, indicating its utility in creating novel organic compounds.
  • Reference : (Abdou et al., 2005).

Anti-inflammatory and Antibacterial Agents

  • Application : Related compounds have been synthesized and evaluated for their anti-inflammatory and antibacterial activities, suggesting potential pharmaceutical applications.
  • Reference : (Ravula et al., 2016).

Properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN3O2/c22-15-5-3-4-13(10-15)19-9-8-16(27-19)11-14(12-23)20-24-18-7-2-1-6-17(18)21(26)25-20/h1-11H,(H,24,25,26)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPWCIWIFXFCFW-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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